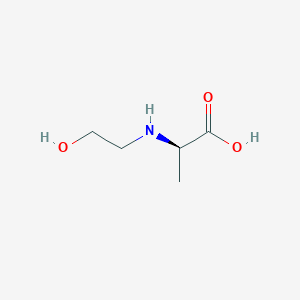
Dbd-PZ
描述
Dbd-PZ is an organic compound belonging to the class of benzofurazans. Benzofurazans are known for their unique structural properties and have been widely studied for their applications in various fields, including chemistry, biology, and medicine. This compound, in particular, is characterized by the presence of a dimethylsulfamoyl group and a piperazino group attached to the benzofurazan core, which imparts distinct chemical and physical properties.
科学研究应用
Dbd-PZ has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe for detecting specific analytes.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in chemical sensors.
作用机制
Target of Action
Dbd-PZ is primarily used as a fluorogenic tagging reagent in High-Performance Liquid Chromatography (HPLC) for carboxylic acids . Its primary targets are therefore carboxylic acids, which are prevalent in a wide range of biochemical compounds .
Mode of Action
This compound interacts with its targets (carboxylic acids) through a process known as derivatization . In this process, this compound reacts with carboxylic acids to form fluorescent derivatives, which can then be detected using fluorescence detection methods .
Biochemical Pathways
For instance, carboxylic acids are integral components of fatty acids and are involved in various metabolic pathways .
Pharmacokinetics
It is known that this compound is used as a reagent in hplc, suggesting that its bioavailability and pharmacokinetics may be primarily determined by the conditions of the hplc process .
Result of Action
The primary result of this compound’s action is the formation of fluorescent derivatives of carboxylic acids . These derivatives can be detected using fluorescence detection methods, allowing for the sensitive and selective identification of carboxylic acids in a sample .
Action Environment
The action, efficacy, and stability of this compound are likely influenced by the conditions of the HPLC process in which it is used . Factors such as the pH of the environment, the presence of other reagents, and the temperature may all play a role in determining the effectiveness of this compound as a tagging reagent .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dbd-PZ typically involves the following steps:
Formation of the Benzofurazan Core: The benzofurazan core can be synthesized through the cyclization of appropriate precursors, such as o-nitroaniline derivatives, under specific reaction conditions.
Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced through a sulfonation reaction using dimethylsulfamoyl chloride in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.
Attachment of the Piperazino Group: The piperazino group can be attached through a nucleophilic substitution reaction using piperazine and an appropriate leaving group, such as a halogen, on the benzofurazan core.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Dbd-PZ undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles like amines, thiols; typically carried out in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted derivatives with new functional groups replacing the piperazino group.
相似化合物的比较
Similar Compounds
4-(N,N-Dimethylsulfamoyl)-7-fluorobenzofurazan: Similar structure with a fluorine atom instead of the piperazino group.
4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan: Similar structure with a hydrazino group instead of the piperazino group.
Uniqueness
Dbd-PZ is unique due to the presence of the piperazino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the dimethylsulfamoyl and piperazino groups enhances its potential for diverse applications in scientific research and industry.
属性
IUPAC Name |
N,N-dimethyl-7-piperazin-1-yl-2,1,3-benzoxadiazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O3S/c1-16(2)21(18,19)10-4-3-9(11-12(10)15-20-14-11)17-7-5-13-6-8-17/h3-4,13H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQLOSBBYVMBGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30161012 | |
| Record name | 4-(N,N-Dimethylaminosulphonyl)-7-(1-piperazinyl)-2,1,3-benzoxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139332-64-2 | |
| Record name | 4-(N,N-Dimethylaminosulphonyl)-7-(1-piperazinyl)-2,1,3-benzoxadiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139332642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(N,N-Dimethylaminosulphonyl)-7-(1-piperazinyl)-2,1,3-benzoxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(N,N-Dimethylsulfamoyl)-7-piperazino-benzofurazan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




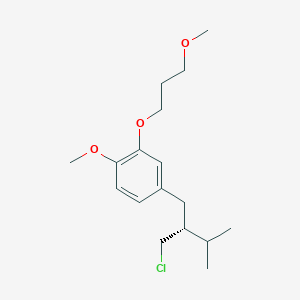

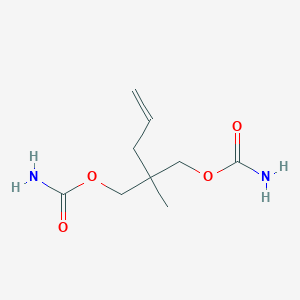
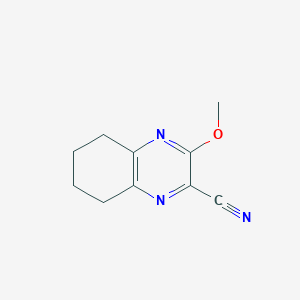
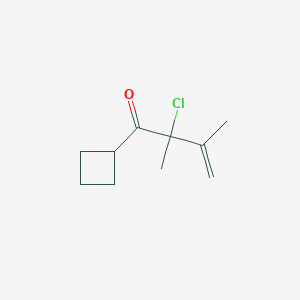
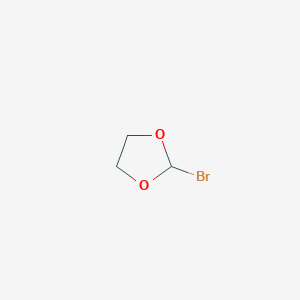

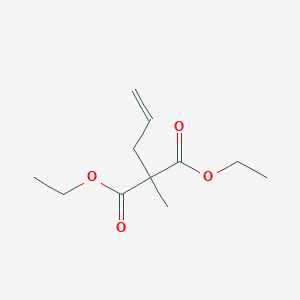

![2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (Z)-octadec-9-enoate](/img/structure/B144179.png)

